molecular formula C7H6FN3 B13678461 4-Fluoro-3-methyl-1H-pyrazolo[3,4-c]pyridine

4-Fluoro-3-methyl-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B13678461
M. Wt: 151.14 g/mol
InChI Key: QSHPIQHSZKWJMX-UHFFFAOYSA-N
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Description

4-Fluoro-3-methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a fluorine atom and a methyl group in the structure of this compound imparts unique chemical and physical properties, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-methyl-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methyl-1H-pyrazole with 2-chloro-3-fluoropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methyl-1H-pyrazolo[3,4-c]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution Reactions: Formation of substituted pyrazolopyridines.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of dihydropyrazole derivatives.

Scientific Research Applications

4-Fluoro-3-methyl-1H-pyrazolo[3,4-c]pyridine has found applications in various fields of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methyl-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom and the pyrazole ring play crucial roles in its binding affinity and selectivity towards target proteins. The compound can inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

4-Fluoro-3-methyl-1H-pyrazolo[3,4-c]pyridine can be compared with other similar compounds in the pyrazolopyridine family, such as:

    3-Methyl-1H-pyrazolo[3,4-c]pyridine: Lacks the fluorine atom, resulting in different chemical properties and biological activities.

    4-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine: The chlorine atom imparts different reactivity compared to the fluorine atom.

    4-Fluoro-1H-pyrazolo[3,4-c]pyridine: Lacks the methyl group, affecting its overall chemical behavior and applications.

Properties

Molecular Formula

C7H6FN3

Molecular Weight

151.14 g/mol

IUPAC Name

4-fluoro-3-methyl-2H-pyrazolo[3,4-c]pyridine

InChI

InChI=1S/C7H6FN3/c1-4-7-5(8)2-9-3-6(7)11-10-4/h2-3H,1H3,(H,10,11)

InChI Key

QSHPIQHSZKWJMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CN=CC2=NN1)F

Origin of Product

United States

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